molecular formula C11H12ClNO2 B8620096 1-(2-Chloro-2-cyclopropylethyl)-2-nitrobenzene

1-(2-Chloro-2-cyclopropylethyl)-2-nitrobenzene

Cat. No.: B8620096
M. Wt: 225.67 g/mol
InChI Key: CRBMMSKLLUNHLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-2-cyclopropylethyl)-2-nitrobenzene is a useful research compound. Its molecular formula is C11H12ClNO2 and its molecular weight is 225.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

1-(2-chloro-2-cyclopropylethyl)-2-nitrobenzene

InChI

InChI=1S/C11H12ClNO2/c12-10(8-5-6-8)7-9-3-1-2-4-11(9)13(14)15/h1-4,8,10H,5-7H2

InChI Key

CRBMMSKLLUNHLT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CC2=CC=CC=C2[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 4 g (18.5 mmol; purity 96%) of 1-cyclopropyl-2-(2-nitrophenyl)ethanol in 50 ml of toluene are added, at room temperature, 2.3 g (19.5 mmol) of thionyl chloride, and then the mixture is stirred at 80° C. for 0.5 h. Then another 460 mg of thionyl chloride are added and the mixture is stirred at room temperature for a further 45 minutes.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
460 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.